molecular formula C13H19ClN2O2 B1291035 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride CAS No. 921938-77-4

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride

Cat. No.: B1291035
CAS No.: 921938-77-4
M. Wt: 270.75 g/mol
InChI Key: UCYNEWGETFFMQY-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3 It is a derivative of benzoic acid and contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-methyl-1,4-diazepane with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the diazepane ring and the benzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride is unique due to its specific structural features, such as the presence of both a diazepane ring and a benzoic acid moiety. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications. Additionally, its hydrochloride salt form enhances its solubility and stability, which is advantageous for both research and industrial purposes .

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13(16)17;/h2-3,5-6H,4,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYNEWGETFFMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640327
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-77-4
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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